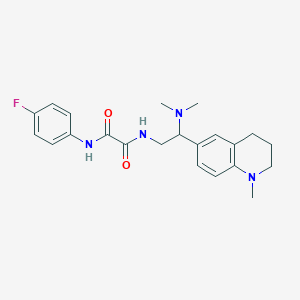

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN4O2/c1-26(2)20(16-6-11-19-15(13-16)5-4-12-27(19)3)14-24-21(28)22(29)25-18-9-7-17(23)8-10-18/h6-11,13,20H,4-5,12,14H2,1-3H3,(H,24,28)(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKBWHGQDRUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)F)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Dimethylamino group : Provides basicity and potential interaction with biological targets.

- Tetrahydroquinoline moiety : Known for various biological activities, including antitumor and antimicrobial effects.

- Fluorophenyl group : Often enhances bioactivity and pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. The tetrahydroquinoline structure is associated with anticancer properties due to its ability to interfere with cell cycle progression and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Its structural components may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : The oxalamide moiety may inhibit specific enzymes involved in tumor growth or bacterial metabolism.

- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for cell survival and proliferation.

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c in the cytosol.

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a moderate level of antimicrobial activity, warranting further exploration into its potential as a therapeutic agent.

Data Tables

| Biological Activity | Cell Line / Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor | HeLa | 10 | Reduced viability |

| Antimicrobial | S. aureus | 32 | Inhibition of growth |

| Neuroprotective | SH-SY5Y | 5 | Reduced apoptosis |

Q & A

Q. What are the distinguishing structural features of this compound compared to other oxalamide derivatives?

The compound is characterized by:

- A dimethylamino group on the ethyl side chain.

- A 1-methyl-1,2,3,4-tetrahydroquinoline moiety, which enhances lipophilicity and potential CNS penetration.

- A 4-fluorophenyl group linked via an oxalamide backbone, influencing hydrogen-bonding interactions. Structural analogs (e.g., ) lack this combination, such as compounds with chlorofluorophenyl or hydroxyphenyl groups, which alter reactivity and target affinity. For example, the tetrahydroquinoline core distinguishes it from indoline-based analogs (), affecting steric interactions in biological systems .

Q. What synthetic strategies are effective for lab-scale preparation, and how can purity be optimized?

Key steps include:

- Coupling reactions : Amide bond formation between activated oxalic acid derivatives and amine-containing precursors.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Catalysts : Triethylamine or DMAP to facilitate nucleophilic substitution ().

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity. Monitor via HPLC or TLC .

Q. Which spectroscopic methods are critical for structural validation?

- NMR : H and C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, fluorophenyl aromatic signals).

- IR : Amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNO) .

Advanced Research Questions

Q. How can researchers design interaction studies to identify biological targets?

- In silico docking : Use software (e.g., AutoDock) to predict binding to enzymes/receptors (e.g., kinases, GPCRs) based on the tetrahydroquinoline core’s rigidity and fluorophenyl’s electronic effects.

- Cellular assays : Measure inhibition of proliferation in cancer cell lines (e.g., MTT assay) with IC comparisons to analogs ().

- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics to purified targets .

Q. What explains contradictory bioactivity data across assay systems?

Discrepancies may arise from:

- Solubility differences : Use DMSO stocks with <0.1% final concentration to avoid cytotoxicity ().

- Metabolic instability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation.

- Off-target effects : Employ selectivity panels (e.g., Eurofins Cerep) to rule out non-specific binding .

Q. How do the dimethylamino and tetrahydroquinoline groups impact pharmacokinetics?

- Lipophilicity : LogP calculations (e.g., ChemAxon) predict blood-brain barrier penetration.

- Ionization : The dimethylamino group (pKa ~8–9) may enhance solubility in acidic environments (e.g., lysosomes).

- Metabolism : CYP450 inhibition assays (e.g., CYP3A4) to evaluate metabolic stability .

Q. What storage conditions ensure compound stability?

- Temperature : Store at –20°C in airtight, light-protected vials.

- pH stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- Buffer compatibility : Avoid aqueous solutions at extreme pH (<3 or >10) to prevent oxalamide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.